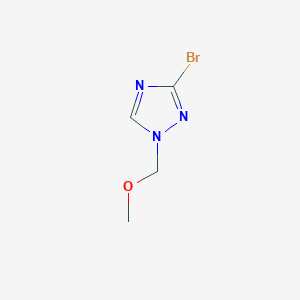
3,5-Difluoro-4-iodobenzaldehyde
Descripción general
Descripción
3,5-Difluoro-4-iodobenzaldehyde is an aromatic benzaldehyde derivative . It has a molecular weight of 268 . The IUPAC name for this compound is 3,5-difluoro-4-iodobenzaldehyde .
Molecular Structure Analysis
The molecular formula of 3,5-Difluoro-4-iodobenzaldehyde is C7H3F2IO . This compound contains a benzene ring with iodine and aldehyde functional groups attached to it, along with two fluorine atoms .Chemical Reactions Analysis
While specific chemical reactions involving 3,5-Difluoro-4-iodobenzaldehyde are not available, benzaldehyde derivatives are known to undergo a variety of reactions. They can participate in nucleophilic addition reactions, oxidation reactions, and more .Physical And Chemical Properties Analysis
3,5-Difluoro-4-iodobenzaldehyde is a solid at room temperature . The storage temperature is between 2-8°C .Aplicaciones Científicas De Investigación
1. Catalyst Precursor in Heck and Suzuki Reactions
3,5-Difluoro-4-iodobenzaldehyde has been utilized in the preparation of fluorous imine and thioether palladacycles, acting as precursors for highly active Heck and Suzuki catalysts. These catalysts demonstrate exceptional turnover numbers, exceeding 10^6 under specific conditions. This application highlights the compound's role in facilitating efficient carbon-carbon bond formation, a critical process in organic synthesis and pharmaceutical production (Rocaboy & Gladysz, 2003).
2. In Spectroscopic Studies
The molecule has been characterized through various spectroscopic techniques like FT-IR, Raman, and X-ray diffraction. These studies help in understanding the molecular structure and behavior of the compound under different conditions, which is crucial for its application in material science and molecular engineering (Kumar et al., 2015).
3. In Synthesis of Anticancer Agents
3,5-Difluoro-4-iodobenzaldehyde has been used in the synthesis of fluorinated analogues of combretastatin A-4, an anticancer compound. This demonstrates its potential in the development of new therapeutic agents with improved efficacy in cancer treatment (Lawrence et al., 2003).
4. Development of Liquid Crystalline and Fire Retardant Molecules
Research has been conducted on synthesizing novel liquid crystalline and fire retardant molecules based on a cyclotriphosphazene core containing Schiff base and amide linking units using derivatives of this compound. Such molecules have potential applications in advanced materials engineering, particularly in enhancing fire safety (Jamain et al., 2020).
5. Electrocatalysis Research
Studies have been conducted on the electrocatalysis of NADH oxidation using films derived from 3,5-Difluoro-4-iodobenzaldehyde derivatives. This application is significant in the field of biosensors and bioelectronic devices, where such films can be used to detect and measure biological compounds (Pariente et al., 1994).
Safety and Hazards
Propiedades
IUPAC Name |
3,5-difluoro-4-iodobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F2IO/c8-5-1-4(3-11)2-6(9)7(5)10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPNPMPXTPBLXEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)I)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F2IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![Methyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylate](/img/structure/B1378326.png)
![Methyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate](/img/structure/B1378327.png)




